- Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as fesoterodine precursors, Italy, , ,
Cas no 51019-43-3 ((-)-O-Acetyl-D-mandelic acid)
(-)-O-Acetyl-D-mandelic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Acetoxy-2-phenylacetic acid
- (-)-O-Acetyl-D-mandelic Acid
- (R)-(-)-O-Acetylmandelic acid
- (R)-(-)-Alpha-Acetoxyphenylacetic Acid
- (R)-(–)-α-Acetylmandelic acid
- (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid
- (R)-o-acetyl mandelic acid
- (?)-O-Acetyl-D-mandelic acid
- (2R)-2-acetyloxy-2-phenylacetic acid
- (R)-(-)-α-Acetoxyphenylacetic Acid
- (R)-(−)-α-Acetoxyphenylacetic acid
- (R)-alpha-Acetoxyphenylacetic acid
- (R)-(+)-O-Acetylmandelic acid
- (2R)-2-(acetyloxy)-2-phenylacetic acid
- Benzeneacetic acid, alpha-(acetyloxy)-, (alphaR)-
- (S)-(+)-O-Acetyl-L-mandelic acid
- (R)-(-)-a-Acetylmandelic acid
- AK105882
- PubChem8063
- D-Mandelic acid acetate
- KSC496E2L
- R-(-)-O-Acetoxypheny
- (-)-O-Acetyl-D-mandelic acid
-
- MDL: MFCD00004249
- Inchi: 1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1
- InChI Key: OBCUSTCTKLTMBX-SECBINFHSA-N
- SMILES: O(C(C)=O)[C@@H](C(=O)O)C1C=CC=CC=1
Computed Properties
- Exact Mass: 194.05800
- Monoisotopic Mass: 194.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 63.6
Experimental Properties
- Color/Form: Not determined
- Density: 1.324
- Melting Point: 98.0 to 102.0 deg-C
- Boiling Point: 317.8°C at 760 mmHg
- Flash Point: 125℃
- Refractive Index: -153 ° (C=2, Acetone)
- Solubility: Soluble in methanol. (almost transparency)
- PSA: 74.60000
- LogP: 1.00720
- Solubility: Not determined
- Optical Activity: [α]20/D −152.4°, c = 2 in acetone
- Specific Rotation: 153 º (C=2 IN ACETONE)
(-)-O-Acetyl-D-mandelic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S22-S24/25
- Safety Term:S22-S24/25
- Risk Phrases:R36/37/38
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
(-)-O-Acetyl-D-mandelic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(-)-O-Acetyl-D-mandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 094136-1g |
2R)-2-(Acetyloxy)-2-phenylacetic acid |
51019-43-3 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 094136-10g |
2R)-2-(Acetyloxy)-2-phenylacetic acid |
51019-43-3 | 99% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 094136-25g |
2R)-2-(Acetyloxy)-2-phenylacetic acid |
51019-43-3 | 99% | 25g |
£24.00 | 2022-03-01 | |
| Fluorochem | 094136-100g |
2R)-2-(Acetyloxy)-2-phenylacetic acid |
51019-43-3 | 99% | 100g |
£62.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R138928-100g |
(-)-O-Acetyl-D-mandelic acid |
51019-43-3 | 98% | 100g |
¥165.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R138928-5g |
(-)-O-Acetyl-D-mandelic acid |
51019-43-3 | 98% | 5g |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R138928-25g |
(-)-O-Acetyl-D-mandelic acid |
51019-43-3 | 98% | 25g |
¥52.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R138928-1g |
(-)-O-Acetyl-D-mandelic acid |
51019-43-3 | 98% | 1g |
¥29.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030708-1g |
(-)-O-Acetyl-D-mandelic acid |
51019-43-3 | 98% | 1g |
¥269 | 2022-09-30 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030708-25g |
(-)-O-Acetyl-D-mandelic acid |
51019-43-3 | 98% | 25g |
¥65 | 2023-06-14 |
(-)-O-Acetyl-D-mandelic acid Production Method
Production Method 1
Production Method 2
- New uses of diisopropylamine derivatives, World Intellectual Property Organization, , ,
Production Method 3
- Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2h-chromen-6-yl-methanol and (r)-feso-deacyl, United States, , ,
Production Method 4
- Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as as fesoterodine precursors, World Intellectual Property Organization, , ,
Production Method 5
- The Lactol Route to Fesoterodine: An Amine-Promoted Friedel-Crafts Alkylation on Commercial Scale, Organic Process Research & Development, 2011, 15(5), 1010-1017
Production Method 6
- Process for the preparation of fesoterodine and intermediates, World Intellectual Property Organization, , ,
Production Method 7
- Method for preparation of fesoterodine and its pharmaceutically acceptable salts for treatment of urinary incontinence, World Intellectual Property Organization, , ,
Production Method 8
- Process for the production of benzopyran-2-ol derivatives, United States, , ,
(-)-O-Acetyl-D-mandelic acid Raw materials
(-)-O-Acetyl-D-mandelic acid Preparation Products
(-)-O-Acetyl-D-mandelic acid Suppliers
(-)-O-Acetyl-D-mandelic acid Related Literature
-
Norazah Basar,Sam Donnelly,Hasnah M. Sirat,Eric J. Thomas Org. Biomol. Chem. 2013 11 8476
-
Norazah Basar,Sam Donnelly,Hasnah M. Sirat,Eric J. Thomas Org. Biomol. Chem. 2013 11 8476
-
Norazah Basar,Sam Donnelly,Hasnah M. Sirat,Eric J. Thomas Org. Biomol. Chem. 2013 11 8476
-
Rapha?l Dumeunier,Thomas Gregson,Somhairle MacCormick,Hiroki Omori,Eric J. Thomas Org. Biomol. Chem. 2017 15 2768
-
Matthew Ball,Anne Baron,Ben Bradshaw,Rapha?l Dumeunier,Matthew O'Brien,Eric J. Thomas Org. Biomol. Chem. 2016 14 9650
Additional information on (-)-O-Acetyl-D-mandelic acid
Exploring (-)-O-Acetyl-D-mandelic acid (CAS No. 51019-43-3): Properties, Applications, and Market Insights
(-)-O-Acetyl-D-mandelic acid (CAS No. 51019-43-3) is a chiral organic compound widely recognized for its role in pharmaceutical synthesis and biochemical research. This optically active derivative of mandelic acid is characterized by its acetyl group substitution, which enhances its solubility and reactivity in various chemical processes. Researchers and industry professionals frequently search for "(-)-O-Acetyl-D-mandelic acid uses" or "CAS 51019-43-3 suppliers," highlighting its significance in specialized applications.
The compound’s molecular structure, C10H10O4, features a stereocenter, making it valuable for asymmetric synthesis. Its enantiomeric purity is critical in producing active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological and metabolic disorders. Recent trends in "green chemistry" have spurred interest in optimizing its synthesis to reduce waste and improve yield, aligning with global sustainability goals.
In pharmaceuticals, (-)-O-Acetyl-D-mandelic acid serves as a precursor for chiral auxiliaries and intermediates. Its application extends to agrochemicals and fragrances, where its stereospecificity ensures product efficacy. Searches like "buy (-)-O-Acetyl-D-mandelic acid" often reflect demand from labs and manufacturers seeking high-purity grades for R&D or production.
The market for CAS 51019-43-3 is growing, driven by advancements in catalysis and bioconjugation techniques. Regulatory compliance, such as REACH and GMP certifications, is a key concern for buyers, as noted in queries like "51019-43-3 safety data." Suppliers emphasize scalability and documentation to meet these requirements.
Analytical methods like HPLC and NMR are essential for quality control, ensuring the compound’s optical rotation and purity meet industry standards. Researchers exploring "(-)-O-Acetyl-D-mandelic acid synthesis" often seek protocols balancing cost and environmental impact, reflecting broader shifts toward sustainable chemistry.
Future prospects for (-)-O-Acetyl-D-mandelic acid include its potential in peptide synthesis and drug delivery systems, areas gaining traction in biomedical research. As demand for enantiomerically pure compounds rises, innovations in production and applications will likely expand its market footprint.
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